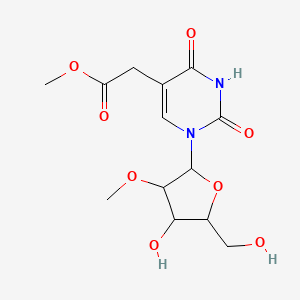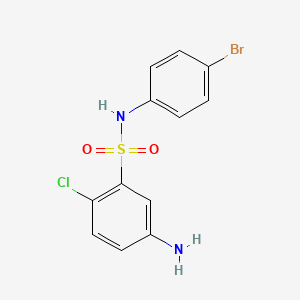
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C12H10BrClN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the sulfonation of 2-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of chlorine.
5-amino-N-(4-bromophenyl)-2-chlorobenzamide: This compound differs by having an amide group instead of a sulfonamide group.
Uniqueness
The presence of both bromine and chlorine atoms in 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Properties
CAS No. |
380431-07-2 |
|---|---|
Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64 g/mol |
IUPAC Name |
5-amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |
InChI Key |
QMNDHDCTCPLZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


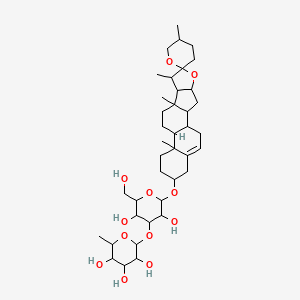
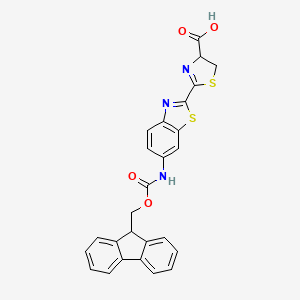
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
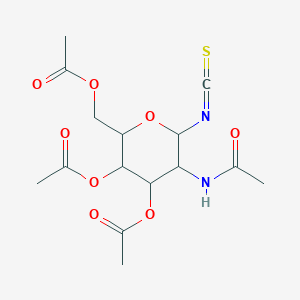

![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
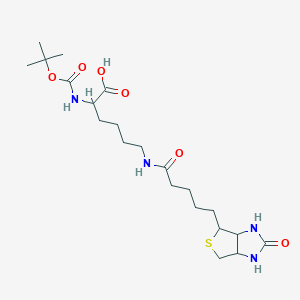
![4-(2,4-Dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12317836.png)
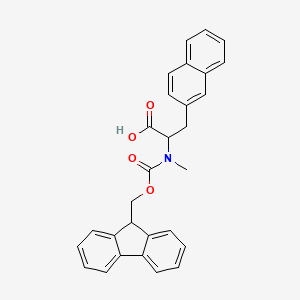
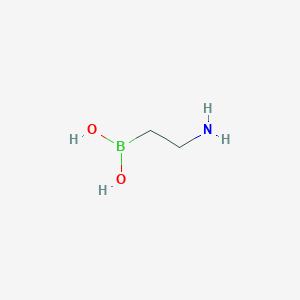
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
